2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds typically involves reactions like coupling and cyclization. For instance, the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture (Nayak et al., 2014).
Molecular Structure Analysis
- Molecular structures of similar compounds are often investigated using techniques like X-ray diffraction, FTIR, NMR, and DFT calculations. For example, 2-phenyl-N-(pyrazin-2-yl)acetamide's structure was confirmed by these methods, revealing geometrical parameters in agreement with XRD data (Lukose et al., 2015).
Chemical Reactions and Properties
- Chemical reactions such as intermolecular hydrogen bonding play a crucial role in the formation of the compound's structure. For example, in a related compound, molecules form dimers via intermolecular N—H⋯O hydrogen bonds, leading to eight-membered rings with specific motifs (Zareef et al., 2008).
Physical Properties Analysis
- The physical properties such as crystal structure, unit-cell parameters, and hydrogen bonding patterns are often detailed in structural analyses. For instance, the crystal structure analysis of related compounds shows specific space group classifications and hydrogen bond formations (Nayak et al., 2014).
Chemical Properties Analysis
- The chemical properties can be inferred from the molecular structure and the nature of the substituents. For example, studies on similar compounds indicate that the nature of the furyl and phenyl groups and their positioning significantly influence the chemical properties (Yaqub et al., 2009).
Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to "2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide" has provided insights into molecular interactions and crystal packing. For instance, the study of 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide by Zareef et al. (2008) revealed intricate hydrogen bonding patterns, forming dimers and extended chains, which are crucial for understanding the solid-state behavior of such molecules (Zareef, Iqbal, Arfan, & Parvez, 2008).
Medicinal Chemistry Applications
Several studies have focused on derivatives of pyridazinone, a core structure related to the query compound, for their potential medicinal applications. For example, Robertson et al. (1986) described the synthesis and inotropic activity of dihydropyridazinone cardiotonics, emphasizing the structural analogs' potential in treating heart failure (Robertson, Krushinski, Beedle, Wyss, Pollock, Wilson, Kauffman, & Hayes, 1986). This study underscores the importance of pyridazinone derivatives in developing cardiac medications.
Synthetic Organic Chemistry
In synthetic chemistry, the manipulation of pyridazinone and related structures has been explored for creating novel compounds with potential biological activity. For instance, Altalbawy (2013) reported on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of pyridazinone derivatives in synthesizing bioactive molecules (Altalbawy, 2013).
Future Directions
properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKONUGWVGPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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